molecular formula C10H8Cl2F3N3 B2356735 1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride CAS No. 2402829-12-1

1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride

Cat. No.: B2356735
CAS No.: 2402829-12-1
M. Wt: 298.09
InChI Key: SOVYRPJLHTWJML-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a chlorophenyl group and a trifluoromethyl group attached to the pyrazole ring, along with an amine group and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a chlorophenyl group, often using a chlorophenyl halide in the presence of a base.

    Introduction of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the amine group with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form a phenyl group.

    Substitution: The chlorine atom on the chlorophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution of the chlorine atom may yield hydroxyl or amino derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride exhibits significant biological activities, primarily as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase pathways. This inhibition leads to a reduction in the formation of prostaglandins and leukotrienes, which are key mediators in inflammatory responses. The compound has shown potential applications in the following areas:

Anti-inflammatory Applications

The compound's ability to inhibit COX and lipoxygenase pathways makes it a candidate for anti-inflammatory therapies. Research indicates that it can significantly reduce inflammation in various models, making it valuable for treating conditions such as arthritis and other inflammatory diseases .

Cardiovascular Protection

Studies have demonstrated that this compound can enhance pulmonary hypoxic vasoconstriction and provide protective effects post-myocardial ischemia. This suggests its potential use in cardiovascular medicine, particularly for conditions involving ischemic heart disease .

Case Study 1: Inhibition of Inflammatory Mediators

A study explored the efficacy of this compound in inhibiting inflammatory mediators in animal models. The results showed a dose-dependent reduction in edema formation, indicating its potential as an anti-inflammatory agent. The study reported significant inhibition percentages ranging from 30% to 50% at varying doses .

Case Study 2: Cardioprotective Effects

In another investigation focusing on myocardial ischemia, the compound was administered to animal models prior to induced ischemic events. Observations indicated reduced myocardial damage and improved recovery metrics post-event, highlighting its cardioprotective properties .

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride depends on its specific molecular targets and pathways. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts on receptors, it may bind to the receptor and either activate or inhibit its signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(trifluoromethyl)pyrazole: Similar structure but lacks the chlorophenyl group.

    1-(3-Chlorophenyl)-3-(trifluoromethyl)pyrazole: Similar structure but lacks the amine group.

    1-(3-Chlorophenyl)-5-methylpyrazole: Similar structure but lacks the trifluoromethyl group.

Uniqueness

1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity. The presence of the chlorophenyl, trifluoromethyl, and amine groups can influence its interactions with biological targets and its overall pharmacokinetic properties.

Biological Activity

1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a valuable candidate for drug development.

The mechanisms through which 1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in inflammatory pathways and cancer cell proliferation.
  • Receptor Interaction : It interacts with specific receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this pyrazole derivative exhibits potent antimicrobial properties. For instance, it has demonstrated sub-micromolar activity against both Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA) .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition : In vitro studies show that it can inhibit the growth of various cancer cell lines, including non-small cell lung cancer and colon cancer, with IC50 values in the low micromolar range .
  • Mechanism of Action : The compound acts as an inhibitor of tubulin polymerization, leading to cell cycle arrest in the G2/M phase . Docking studies suggest specific interactions with tubulin, enhancing its potential as an anticancer agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes .

Summary of Research Findings

Activity Target IC50/Activity Level References
AntimicrobialMSSA, MRSASub-micromolar
AnticancerVarious cancer cell linesLow micromolar
Anti-inflammatoryCOX-2Significant inhibition

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that 1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine effectively inhibited the growth of Gram-positive bacteria by targeting DNA gyrase and topoisomerase IV, showcasing its potential as a therapeutic agent against bacterial infections .
  • Anticancer Activity : Another investigation revealed that this compound exhibited high cytotoxicity against HeLa cells (cervical cancer) with a proliferation inhibition rate exceeding 90%. The study utilized molecular docking simulations to elucidate its binding affinity to tubulin .

Properties

IUPAC Name

1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3N3.ClH/c11-6-2-1-3-7(4-6)17-9(10(12,13)14)8(15)5-16-17;/h1-5H,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVYRPJLHTWJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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